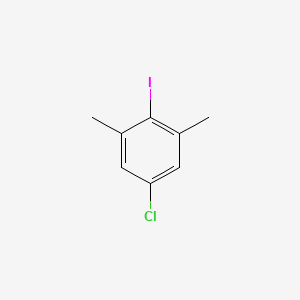

5-Chloro-2-iodo-m-xylene

説明

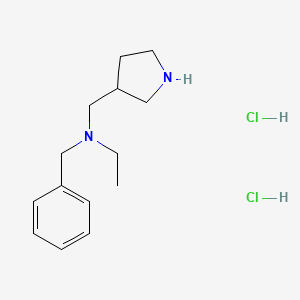

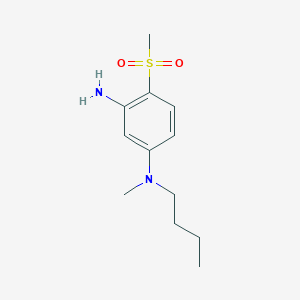

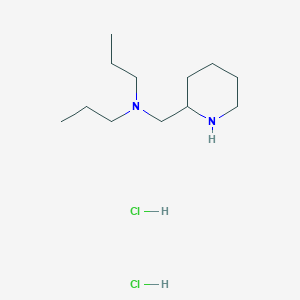

5-Chloro-2-iodo-m-xylene is a chemical compound with the molecular formula C8H8ClI. It has a molecular weight of 266.51 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 5-Chloro-2-iodo-m-xylene involves the use of potassium permanganate at 115°C for 8 hours . In this process, 4-Chloro-2,6-dimethyliodobenzene (9.6 g, 36 mmol) is dissolved in pyrene (60 mL). To this solution, a hot solution of KMnO4 (28 g, 0.18 mol) is added and the mixture is stirred at 115°C for 8 hours .Molecular Structure Analysis

The InChI code for 5-Chloro-2-iodo-m-xylene is 1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 . The structure of the molecule can be represented as a benzene ring with two methyl groups and one each of chlorine and iodine atoms attached to it .Physical And Chemical Properties Analysis

5-Chloro-2-iodo-m-xylene is a solid substance . It has a molecular weight of 266.51 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It has a Log Po/w (iLOGP) of 2.64, indicating its lipophilicity .科学的研究の応用

Protonation of Halogen-containing Benzenes

5-Chloro-2-iodo-m-xylene, as part of the halogen-containing benzenes, has been examined for its ability to form stable benzenium ions in HF-SbF5. The resultant cations, which are protonated forms, have been structurally characterized through well-resolved PMR spectra. This research underscores the interactions between halogens and benzenes, and the effects of protonation on molecular structure and stability (Brouwer, 2010).

Surface Treatment of Polymer Gate Dielectrics

The application of 5-Chloro-2-iodo-m-xylene derivatives in the surface treatment of polymer gate dielectrics, like Parylene-C, reveals its potential in electronics. The study demonstrates the treatment's influence on surface hydrophobicity and roughness, which subsequently affects crystal morphology and the performance and stability of organic field-effect transistors (Li et al., 2019).

Isostructures, Polymorphs, and Solvates

Investigations into the crystallographic behavior of halogen-substituted compounds including those akin to 5-Chloro-2-iodo-m-xylene, revealed the formation of specific chain-like arrangements and two-dimensional isostructural sheets. These findings are critical in understanding the polymorphism and solvate formation in halogenated benzonitriles, which might translate to related compounds like 5-Chloro-2-iodo-m-xylene (Britton, 2006).

Catalytic Membrane for Xylene Isomerization

Research on the use of H-ZSM-5 membranes for xylene isomerization offers insights into the catalytic potential of halogen-substituted xylenes. The membrane's ability to selectively isomerize and separate xylene isomers at high temperatures suggests potential application areas for 5-Chloro-2-iodo-m-xylene in enhancing catalytic processes and membrane-based separations (Haag et al., 2006).

Safety And Hazards

5-Chloro-2-iodo-m-xylene is classified under the GHS07 category . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

特性

IUPAC Name |

5-chloro-2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYCLAOKMYRFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-iodo-m-xylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)